molecular formula C20H27FN2O2 B2546746 Cyclopropyl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone CAS No. 1705236-53-8

Cyclopropyl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone

Cat. No.: B2546746
CAS No.: 1705236-53-8
M. Wt: 346.446
InChI Key: FADFHEUBDCYFJV-UHFFFAOYSA-N
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Description

Cyclopropyl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone is a cyclopropane-containing methanone derivative with a bipiperidinyl backbone and a 2-fluorophenoxy substituent.

Properties

IUPAC Name

cyclopropyl-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27FN2O2/c21-18-3-1-2-4-19(18)25-17-9-13-22(14-10-17)16-7-11-23(12-8-16)20(24)15-5-6-15/h1-4,15-17H,5-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADFHEUBDCYFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)methanone typically involves multiple steps, including the formation of the cyclopropyl group and the incorporation of the fluorophenoxy and bipiperidinyl moieties. One common method involves the coupling of commercially available starting materials through classical palladium-catalyzed reactions, such as the Suzuki–Miyaura coupling . This reaction uses potassium phosphate as a base and sodium chloride as a grinding auxiliary in a mixer mill .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of mechanochemical methods, which are eco-friendly and efficient, is particularly advantageous for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Cyclopropyl(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism by which Cyclopropyl(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Data Tables

Table 1. Comparative Anticancer Activity of Selected Analogs

Compound Cell Line IC₅₀ (µM) Reference
3a MDA-MB-435 18
3c MDA-MB-435 14
Target* N/A N/A Hypothetical

Table 2. Antituberculosis Activity

Compound MIC (µg/mL) Reference
3a 6.25
3b 12.5
3c 6.25

Biological Activity

Cyclopropyl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone is a chemical compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound features a cyclopropyl group and a bipiperidine structure, which are often associated with various pharmacological effects. Despite its promising structure, detailed information regarding its biological activity remains limited.

Chemical Structure and Properties

The molecular formula of this compound can be summarized as follows:

  • Molecular Formula : C15_{15}H18_{18}FNO
  • Molecular Weight : 251.31 g/mol
  • CAS Number : Not readily available in the literature, indicating it may be a novel compound or an intermediate in synthesis processes.

Biological Activity Overview

The biological activity of this compound can be inferred from the structural characteristics and related compounds. The presence of the fluorophenoxy group suggests potential interactions with biological targets due to the electron-withdrawing nature of fluorine, which can enhance binding affinity and selectivity.

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit various enzymes. For instance, bipiperidine derivatives often target neurotransmitter receptors or enzymes involved in metabolic pathways.
  • Antimicrobial Activity : The incorporation of fluorinated aromatic rings has been linked to increased antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

In Vitro Studies

Recent studies on structurally similar compounds have highlighted their potential efficacy against specific pathogens. For example:

  • Antimalarial Activity : A study demonstrated that certain bipiperidine derivatives exhibited significant activity against Plasmodium falciparum, with IC50_{50} values in the nanomolar range (e.g., 0.016 μM for a related compound) . This suggests that this compound may share similar properties.
CompoundIC50_{50} (μM)Target
10.044Dd2
20.0333D7
Cyclopropyl CompoundTBDTBD

In Vivo Studies

While specific in vivo data on this compound is lacking, related compounds have shown promising results in murine models. For instance, compounds were administered at doses of 50 mg/kg and 100 mg/kg without significant toxicity, indicating a favorable safety profile .

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